molecular formula C8H10O2 B048834 Ethyl 3-cyclopropylprop-2-ynoate CAS No. 123844-20-2

Ethyl 3-cyclopropylprop-2-ynoate

Cat. No.: B048834
CAS No.: 123844-20-2
M. Wt: 138.16 g/mol
InChI Key: YQKWSKCBPAMHEJ-UHFFFAOYSA-N
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Description

Ethyl 3-cyclopropylprop-2-ynoate: is an organic compound with the molecular formula C8H10O2 and a molecular weight of 138.17 g/mol . It is also known by its IUPAC name, ethyl 3-cyclopropylpropiolate . This compound is characterized by the presence of a cyclopropyl group attached to a prop-2-ynoate moiety, making it a unique and interesting molecule for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-cyclopropylprop-2-ynoate can be synthesized through various synthetic routes. One common method involves the reaction of cyclopropylacetylene with ethyl chloroformate in the presence of a base such as triethylamine . The reaction typically occurs under mild conditions and yields the desired product with good purity.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-cyclopropylprop-2-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 3-cyclopropylprop-2-ynoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-cyclopropylprop-2-ynoate involves its interaction with specific molecular targets. The cyclopropyl group can participate in ring-opening reactions, while the alkyne moiety can undergo addition reactions. These interactions can modulate various biochemical pathways and enzyme activities, making the compound valuable for mechanistic studies .

Comparison with Similar Compounds

Uniqueness: Ethyl 3-cyclopropylprop-2-ynoate is unique due to the presence of both the cyclopropyl and alkyne groups, which confer distinct reactivity and properties. This combination makes it a versatile compound for various chemical transformations and applications .

Properties

IUPAC Name

ethyl 3-cyclopropylprop-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-2-10-8(9)6-5-7-3-4-7/h7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKWSKCBPAMHEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C#CC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123844-20-2
Record name ethyl 3-cyclopropylprop-2-ynoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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